Hydrogen Bond Donor Capacity vs. Parent Scaffold
The 8‑ol compound possesses one hydrogen bond donor (the phenolic –OH), whereas the unsubstituted parent scaffold (2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine, CAS 129421‑32‑5) has a hydrogen bond donor count of zero [1][2]. This single HBD enables the 8‑ol to act as a directed hydrogen bond donor in enzyme active sites or receptor pockets, a capability entirely absent in the parent scaffold. The HBD difference is quantifiable via PubChem‑computed Cactvs descriptors: HBD = 1 for CID 49761559 versus HBD = 0 for CID 11007968 [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (PubChem Cactvs computation, CID 49761559) |
| Comparator Or Baseline | HBD = 0 for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine (CID 11007968, CAS 129421-32-5) |
| Quantified Difference | ΔHBD = +1 (target gains one hydrogen bond donor absent in the comparator) |
| Conditions | Computed by Cactvs 3.4.8.18 via PubChem (2024–2025 release) |
Why This Matters
For fragment-based drug discovery and SAR campaigns, the presence or absence of a hydrogen bond donor at the 8-position determines whether the scaffold can engage key residues (e.g., kinase hinge backbone carbonyls or serine/threonine side chains) through hydrogen bonding, making the 8‑ol functionally non‑interchangeable with the parent scaffold [1].
- [1] PubChem CID 49761559: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol, Computed Properties, Hydrogen Bond Donor Count = 1. View Source
- [2] PubChem CID 11007968: 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine, Computed Properties, Hydrogen Bond Donor Count = 0. View Source
